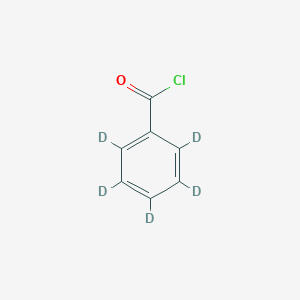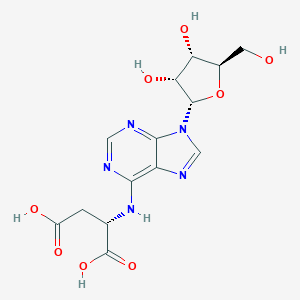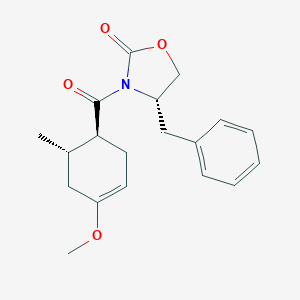
2-Chloro-1,3,2-dioxaphospholane 2-oxide
Overview
Description
2-Chloro-1,3,2-dioxaphospholane 2-oxide (COP) is a cyclic chlorophosphate reagent . It is also known as 2-Chloro-2-oxo-1,3,2-dioxaphospholane or Ethylene glycol chlorophosphate . The empirical formula is C2H4ClO3P and the molecular weight is 142.48 .
Synthesis Analysis
COP can be prepared from 2-chloro-1,3,2-dioxaphospholane by reacting with molecular oxygen . It is used in esterification reactions for cyclic phosphate synthesis and also reacts with phenyl grignard reagents .Molecular Structure Analysis
The molecular structure of COP is represented by the SMILES string ClP1(=O)OCCO1 . The InChI representation is 1S/C2H4ClO3P/c3-7(4)5-1-2-6-7/h1-2H2 .Chemical Reactions Analysis
COP is used in esterification reactions for cyclic phosphate synthesis . It also reacts with phenyl grignard reagents .Physical And Chemical Properties Analysis
COP is a liquid with a refractive index of 1.45 (lit.) . It has a boiling point of 89-91 °C/0.8 mmHg (lit.) and a melting point of 12-14 °C (neat) (lit.) . The density is 1.55 g/mL at 25 °C (lit.) . It should be stored at −20°C .Scientific Research Applications
Organic Synthesis
2-Chloro-1,3,2-dioxaphospholane-2-oxide is a versatile reagent in organic synthesis, particularly in esterification reactions for cyclic phosphate synthesis . It serves as a cyclic chlorophosphate reagent that can react with phenyl Grignard reagents, enabling the formation of various organic compounds with potential applications in medicinal chemistry and materials science .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized in the synthesis of miltefosine analogs . Miltefosine is an antileukemic and antiparasitic drug, and its analogs can potentially lead to new treatments. The compound’s role in the synthesis of phosphorylcholine derivatives is also significant, as these derivatives are important in drug design and development .
Agriculture
The use of 2-Chloro-1,3,2-dioxaphospholane-2-oxide in agriculture is linked to its chemical properties that facilitate the synthesis of phosphoric acid esters . These esters can be used to develop novel agrochemicals, potentially improving crop protection and yield.
Materials Science
In materials science, this compound contributes to the development of new materials by enabling the synthesis of phosphorylated polymers . These polymers have applications in creating advanced materials with unique properties, such as flame retardancy or enhanced durability.
Biochemistry
2-Chloro-1,3,2-dioxaphospholane-2-oxide is instrumental in biochemistry for the synthesis of nucleolipids . These nucleolipids are significant in the study of cell membranes and can be used to mimic biological membranes in research, leading to a better understanding of cellular processes.
Pharmacology
The compound’s application in pharmacology is closely related to its use in medicinal chemistry. It is involved in the synthesis of compounds that can be further developed into pharmaceuticals . Its role in creating esters and analogs of existing drugs opens up possibilities for new drug development and optimization.
Mechanism of Action
Target of Action
2-Chloro-1,3,2-dioxaphospholane-2-oxide, also known as 2-Chloro-2-oxo-1,3,2-dioxaphospholane or Ethylene glycol chlorophosphate , is a cyclic chlorophosphate reagent . It is primarily used as a reagent in the synthesis of various organic compounds .
Mode of Action
The compound is known to react with phenyl Grignard reagents . Grignard reagents are a class of organometallic compounds that are commonly used in organic synthesis. The reaction with phenyl Grignard reagents can lead to the formation of new carbon-phosphorus bonds, which can be useful in the synthesis of various organic phosphorus compounds .
Biochemical Pathways
It is known to be used in the synthesis of various organic compounds , which suggests that it could potentially affect a wide range of biochemical pathways depending on the specific compounds it is used to synthesize.
Result of Action
The molecular and cellular effects of 2-Chloro-1,3,2-dioxaphospholane-2-oxide’s action would depend on the specific compounds it is used to synthesize. As a reagent, its primary role is to facilitate the formation of new chemical bonds, leading to the creation of new compounds .
Action Environment
The compound is known to be water-reactive, and contact with water liberates toxic gas . Therefore, the environment in which it is used can significantly influence its action, efficacy, and stability. It is typically stored at temperatures below 20°C , suggesting that it may be sensitive to heat. The presence of moisture or water in the environment could potentially lead to unwanted reactions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1,3,2λ5-dioxaphospholane 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClO3P/c3-7(4)5-1-2-6-7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMUNILHNJLMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216292 | |
| Record name | 2-Chloro-1,3,2-dioxaphospholane 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6609-64-9 | |
| Record name | 2-Chloro-2-oxo-1,3,2-dioxaphospholane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6609-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1,3,2-dioxaphospholane 2-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006609649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1,3,2-dioxaphospholane 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1,3,2-dioxaphospholane 2-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-1,3,2-dioxaphospholane 2-oxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EBS5ZK92N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and spectroscopic data for 2-Chloro-2-oxo-1,3,2-dioxaphospholane?
A1: 2-Chloro-2-oxo-1,3,2-dioxaphospholane (COP) has the molecular formula C2H4ClO3P and a molecular weight of 140.49 g/mol. While the provided abstracts do not delve into detailed spectroscopic data, characteristic peaks in techniques like FTIR, 1H NMR, and 31P NMR would confirm its structure. For instance, the presence of a P=O stretch in the FTIR spectrum and signals corresponding to the ethylene glycol moiety in the 1H NMR spectrum would be expected. []
Q2: What is the common synthetic route to prepare 2-Chloro-2-oxo-1,3,2-dioxaphospholane?
A2: A prevalent method involves reacting phosphorus trichloride (PCl3) with ethylene glycol. This reaction initially yields 2-Chloro-1,3,2-dioxaphospholane, which is subsequently oxidized to COP. The oxidation can be achieved using various oxidizing agents, with oxygen being a commonly employed choice. [, ]
Q3: How does 2-Chloro-2-oxo-1,3,2-dioxaphospholane react with alcohols and amines?
A3: COP readily reacts with alcohols and amines, leading to the opening of the dioxaphospholane ring and the formation of phosphate esters or phosphoramidates, respectively. These reactions are widely utilized in the synthesis of phospholipids, where COP serves as a key reagent for introducing the phosphate headgroup. [, , , , ]
Q4: Does the reaction of 2-Chloro-2-oxo-1,3,2-dioxaphospholane proceed with retention or inversion of configuration at the phosphorus center?
A4: Kinetic studies indicate that the stereochemical outcome of COP's reactions can vary depending on the nature of the nucleophile and the reaction conditions. While some reactions proceed with retention of configuration at phosphorus, others exhibit inversion. This suggests that the reaction mechanism may involve both associative and dissociative pathways. []
Q5: How is 2-Chloro-2-oxo-1,3,2-dioxaphospholane used in the synthesis of phosphorylcholine-containing molecules?
A5: COP is frequently employed to introduce the phosphorylcholine moiety into various molecules, particularly in the synthesis of phospholipids like phosphatidylcholine. This is achieved by reacting COP with an alcohol to form a cyclic phosphate intermediate, which is subsequently opened by trimethylamine, yielding the desired phosphorylcholine derivative. [, , , , , , ]
Q6: Can 2-Chloro-2-oxo-1,3,2-dioxaphospholane be used to synthesize plasmalogens?
A6: Yes, COP has been successfully utilized in the synthesis of plasmalogens, a unique class of phospholipids characterized by a vinyl ether linkage at the sn-1 position of the glycerol backbone. The synthetic route typically involves attaching the vinyl ether moiety to a protected glycerol derivative, followed by acylation, deprotection, and finally, phosphorylation using COP and subsequent reaction with trimethylamine. [, ]
Q7: What are the advantages of using 2-Chloro-2-oxo-1,3,2-dioxaphospholane in phospholipid synthesis compared to other phosphorylating agents?
A7: COP offers several advantages in phospholipid synthesis, including:
Q8: What solvents are typically used in reactions involving 2-Chloro-2-oxo-1,3,2-dioxaphospholane?
A8: COP reactions are commonly performed in anhydrous aprotic solvents such as dichloromethane, tetrahydrofuran (THF), or acetonitrile. These solvents help prevent hydrolysis of COP and ensure efficient reaction with the desired nucleophiles. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B120931.png)

